Quinolin-4-ylmethanesulfonyl chloride
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Overview
Description
Quinolin-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-4-ylmethanesulfonyl chloride typically involves the reaction of quinoline with methanesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .
Scientific Research Applications
Quinolin-4-ylmethanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of quinolin-4-ylmethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . In biological systems, these derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .
Comparison with Similar Compounds
Quinolin-4-ylmethanesulfonyl chloride can be compared with other similar compounds such as:
Quinoline-4-sulfonyl chloride: Similar in structure but lacks the methylene group, making it less reactive in certain substitution reactions.
Quinolin-4-ylmethanesulfonamide: A derivative formed by the reaction of this compound with amines, used in medicinal chemistry.
The uniqueness of this compound lies in its high reactivity and versatility in forming a wide range of derivatives, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
FXSJQYAUCZPTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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